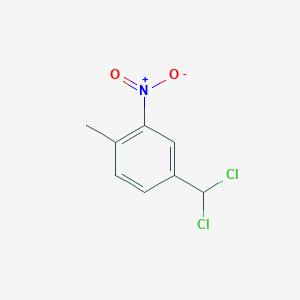
4-(Dichloromethyl)-1-methyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)-1-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a dichloromethyl group, a methyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 4-(Dichloromethyl)-1-methyl-2-nitrobenzene can be achieved through several routes. One common method involves the chlorination of 4-methyl-2-nitrotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure the selective formation of the dichloromethyl group . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(Dichloromethyl)-1-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed from these reactions include 4-(chloromethyl)-1-methyl-2-nitrobenzene and 4-(dichloromethyl)-1-methyl-2-aminobenzene.
Applications De Recherche Scientifique
4-(Dichloromethyl)-1-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)-1-methyl-2-nitrobenzene involves its reactivity with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparaison Avec Des Composés Similaires
4-(Dichloromethyl)-1-methyl-2-nitrobenzene can be compared with similar compounds such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its geometric isomer These compounds share the dichloromethyl group but differ in their overall structure and reactivity
Propriétés
Formule moléculaire |
C8H7Cl2NO2 |
|---|---|
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
4-(dichloromethyl)-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4,8H,1H3 |
Clé InChI |
PVGSTECCXNRBEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


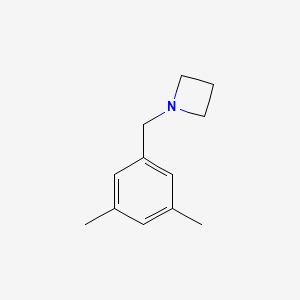
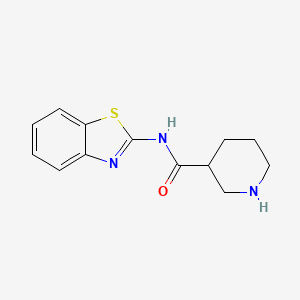
![1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride](/img/structure/B13689869.png)
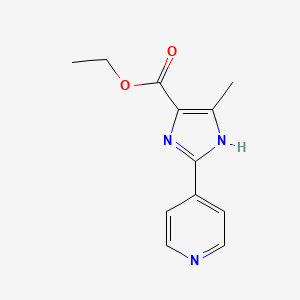
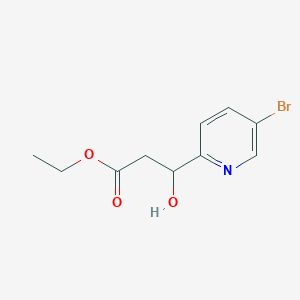

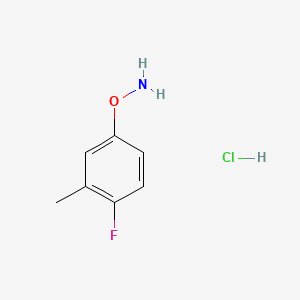

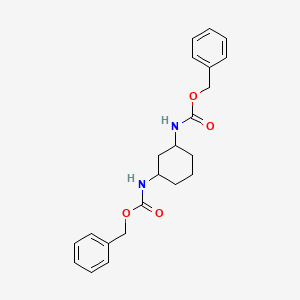
![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)
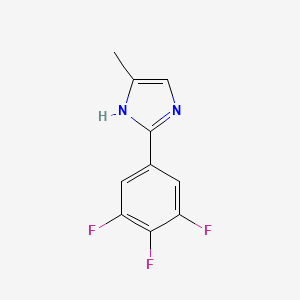
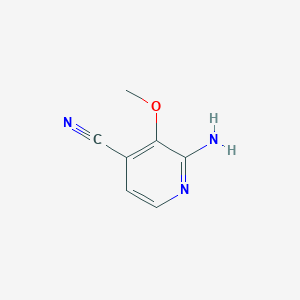
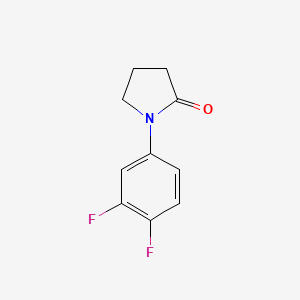
![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)
